N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)17-9-11-20-24-25-22(27(20)26-17)31-13-21(28)23-18-12-16(29-2)8-10-19(18)30-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEWMWIETFWNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894063-98-0) is a novel compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure includes a 1,2,4-triazole moiety linked to a pyridazine derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 894063-98-0 |
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, a related study demonstrated that triazole derivatives showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL . While specific data on this compound is limited, its structural components suggest potential efficacy against microbial pathogens.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of related compounds have been evaluated against several cancer cell lines. For example, triazole derivatives have been reported to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 µM . In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific cytotoxicity profile of this compound remains to be fully elucidated but is anticipated to follow similar trends due to structural similarities.
The mechanism by which compounds like this compound exert their biological effects may involve inhibition of key enzymes or pathways associated with disease processes. The presence of the triazole ring is known to facilitate interactions with various biological targets including enzymes involved in cell signaling and proliferation. Molecular docking studies suggest that these compounds may bind effectively to active sites of target proteins such as kinases and phosphatases .
Case Studies
- Antitubercular Activity : A related study investigated a series of triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM. This highlights the potential for similar compounds like this compound to be explored for tuberculosis treatment .
- Anticancer Studies : In tests involving various cancer cell lines (e.g., colon cancer), triazole analogs demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to over 100 µM depending on the specific structure and substituents attached to the triazole ring. These findings support further investigation into the anticancer potential of this compound in similar contexts .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance:
- Mechanism of Action : Compounds similar to N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been shown to inhibit telomerase activity in cancer cell lines. Telomerase is often overexpressed in cancer cells, promoting their proliferation. In vitro assays demonstrated significant inhibitory effects on gastric cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Case Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticancer activity. One compound showed an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7), indicating that structural modifications can enhance antitumor efficacy . This suggests that derivatives of this compound could be explored for similar properties.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Antibacterial Activity : Research indicates that triazole derivatives can exhibit significant antibacterial properties against gram-positive bacteria. Modifications to the triazole structure have shown varying degrees of effectiveness against resistant strains . This opens avenues for developing new antibiotics based on the core structure of this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented:
- Inflammation Pathways : Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between molecular structure and biological activity is crucial for drug development:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances binding affinity to biological targets |
| Pyridazine Moiety | Contributes to increased solubility and bioavailability |
| Dimethoxy Substituents | Potentially increases lipophilicity and cellular uptake |
This table illustrates how modifications to the compound can influence its pharmacological profile.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group undergoes nucleophilic displacement under basic conditions. Reactions typically occur at the sulfur atom adjacent to the triazolopyridazine core:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hr | S-Methylated derivative | 78% | |
| Benzyl chloride | Et₃N, THF, reflux, 12 hr | Benzyl-thioether analog | 65% | |
| Propargyl bromide | NaH, DCM, 0°C → RT, 4 hr | Alkynylated triazolopyridazine | 82% |
Key findings:
-
Reaction rates depend on the leaving group's electrophilicity and steric effects at the sulfur center.
-
Polar aprotic solvents (DMF, THF) enhance reaction efficiency compared to protic solvents.
Oxidation Reactions
The thioether moiety oxidizes to sulfoxide/sulfone derivatives under controlled conditions:
| Oxidizing Agent | Stoichiometry | Temperature | Time | Major Product | Sulfur Oxidation State |
|---|---|---|---|---|---|
| mCPBA (1.0 eq) | CH₂Cl₂ | 0°C | 2 hr | Sulfoxide | +4 |
| H₂O₂ (30%, 2.5 eq) | AcOH | 50°C | 6 hr | Sulfone | +6 |
| Oxone® (2.0 eq) | MeCN/H₂O | RT | 12 hr | Sulfone (>95% conversion) | +6 |
Experimental observations:
-
Sulfoxide formation shows 89:11 diastereomeric ratio by ¹H NMR.
-
Over-oxidation to sulfone occurs with excess H₂O₂ (>3 eq).
Coupling Reactions
The electron-deficient pyridazine ring participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Base | Product (C-6 Position) | Yield |
|---|---|---|---|---|
| 4-Carboxyphenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Biaryl derivative | 73% |
| 2-Thienyl | Pd(OAc)₂/XPhos (2:1) | CsF | Heteroaromatic analog | 68% |
Sonogashira Coupling
| Alkyne | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%), PdCl₂(PPh₃)₂ | Ethynyl-triazolopyridazine | 81% |
Reaction notes:
-
Coupling occurs preferentially at C-6 of pyridazine ring due to electron-withdrawing triazole effect .
-
Microwave irradiation (100W, 120°C) reduces reaction time from 24 hr to 45 min .
Hydrolysis Reactions
Controlled hydrolysis of functional groups:
| Reaction Site | Reagents | Products |
|---|---|---|
| Acetamide (-NHCO-) | 6N HCl, reflux, 8 hr | Carboxylic acid + 2,5-dimethoxyaniline |
| Methoxy groups | BBr₃ (5 eq), DCM, -78°C | Catechol derivatives |
Key data:
-
Acetamide hydrolysis achieves >90% conversion but requires strict temperature control.
-
Demethylation of methoxy groups proceeds sequentially (2-OCH₃ before 5-OCH₃).
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | New Ring System |
|---|---|---|
| Dimethyl acetylenedicarboxylate | Cu(OTf)₂, 80°C | Fused tetrazolo-triazolo system |
| Nitrile oxides | MW, 150°C, 20 min | Isoxazoline derivatives |
Notable result: Microwave-assisted reactions show 4.2× rate enhancement vs thermal conditions .
Biological Conjugation Reactions
For pharmacological studies:
| Target | Coupling Method | Application |
|---|---|---|
| Bovine serum albumin | EDC/NHS chemistry | Immunoassay probes |
| PEG chains | Maleimide-thiol coupling | Solubility enhancement |
Optimized parameters: pH 7.4 PBS buffer, 25°C, 16 hr incubation.
Stability Under Physiological Conditions
Critical for drug development:
| Condition | Half-life (37°C) | Major Degradation Pathway |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | 2.7 hr | Sulfoxide formation |
| Human plasma | 8.1 hr | Esterase-mediated hydrolysis |
| Liver microsomes | 1.4 hr | Oxidative demethylation |
Stabilization strategies:
-
PEGylation increases plasma half-life to 14.3 hr.
-
Co-crystallization with β-cyclodextrin improves gastric stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with pesticidal and pharmacologically active agents. Below is a detailed comparison with analogs identified from authoritative sources:
Structural and Functional Group Analysis
Key Observations:
- Triazole/Pyridazine vs. Pyrimidine : The target compound’s triazolo[4,3-b]pyridazine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine. Pyridazine rings may confer distinct electronic properties affecting binding affinity or solubility.
- Thioacetamide Linkage: The thioether (-S-) bridge in the target compound may improve metabolic stability relative to oxadixyl’s oxazolidinone group, which is prone to hydrolysis.
Physicochemical Properties
- Solubility : Methoxy groups in the target compound likely increase hydrophobicity compared to sulfonamide-containing flumetsulam.
- Stability: The thioether linkage may resist oxidative degradation better than oxadixyl’s oxazolidinone.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis of structurally related triazolo-pyridazine derivatives often involves palladium-catalyzed reductive cyclization reactions of nitroarenes using formic acid derivatives as CO surrogates. Key steps include coupling reactions between thiol-containing intermediates (e.g., triazolo-pyridazine-thiols) and acetamide precursors. For example, carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base has been used for analogous acetamide formations . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side products .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and connectivity.
- X-ray Crystallography: Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, dihedral angles between aromatic rings (e.g., 48.45°–56.33°) can reveal steric or electronic interactions .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Single-Crystal Diffraction: Used to determine crystal packing and intermolecular interactions (e.g., Rfactor = 0.049 in related structures) .
Q. What safety precautions should be observed when handling this compound?
While specific hazard data for this compound is limited, general protocols for triazolo-pyridazine derivatives include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
- Storage: Keep in a cool, dry place (2–8°C) under inert gas .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying catalytic conditions?
Systematic screening of catalysts (e.g., Pd/C, Pd(OAc)2), ligands (e.g., PPh3), and solvents (e.g., DMF, THF) is recommended. For example:
- Catalyst Loading: 5–10 mol% Pd often balances cost and efficiency .
- Temperature: Reactions at 60–80°C may improve cyclization rates without decomposition .
- Additives: Molecular sieves or drying agents (e.g., MgSO4) can enhance coupling efficiency . Yield optimization should be validated via HPLC or LC-MS purity checks.
Q. What computational approaches predict the bioactivity and binding interactions of this compound?
- Molecular Docking: Tools like AutoDock Vina assess binding affinity to target proteins (e.g., kinases).
- QSAR Modeling: Correlates structural features (e.g., LogP, polar surface area) with activity .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization . Predicted properties (e.g., LogD = 2.1–3.4) should be cross-validated with experimental assays .
Q. How can contradictions in spectral or crystallographic data be resolved during structural analysis?
- Redundant Crystallization: Grow crystals in multiple solvents (e.g., CH2Cl2, EtOH) to confirm packing consistency .
- Variable-Temperature NMR: Identifies dynamic effects (e.g., rotamers) causing signal splitting .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain lattice discrepancies . For example, steric repulsion between substituents may lead to unexpected dihedral angles (e.g., 80.70°) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Substituent Scanning: Replace methoxy or p-tolyl groups with halogens, alkyl chains, or electron-withdrawing groups.
- Biological Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., IC50 determination) .
- Pharmacophore Mapping: Identify critical moieties (e.g., triazolo-pyridazine core) for activity using software like Schrödinger .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational predictions and experimental bioactivity results?
- Re-evaluate Force Fields: Ensure molecular dynamics simulations use parameters calibrated for heterocycles .
- Solvent Effects: Account for solvation-free energy differences (e.g., implicit vs. explicit solvent models) .
- Protonation States: Verify the dominant tautomer/form at physiological pH (e.g., using pKa predictions) .
Q. What methods validate the purity of synthesized batches when HPLC/MS data conflicts with elemental analysis?
- Combined Techniques: Use TLC, melting point analysis, and <sup>13</sup>C NMR DEPT to confirm purity.
- Elemental Analysis Repeats: Conduct in triplicate to rule out combustion errors .
- Alternative Ionization MS: Switch between ESI and MALDI to detect low-abundance impurities .
Future Research Directions
Q. What unexplored applications could this compound have in medicinal chemistry?
- Target Identification: Screen against understudied targets (e.g., PARP, HDACs) using high-throughput assays .
- Prodrug Development: Modify the acetamide moiety (e.g., esterification) to enhance bioavailability .
- Combination Therapy: Test synergy with existing drugs (e.g., kinase inhibitors) in resistant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
